![molecular formula C9H15NO2 B13518983 Ethyl 2-azaspiro[3.3]heptane-5-carboxylate](/img/structure/B13518983.png)
Ethyl 2-azaspiro[3.3]heptane-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-azaspiro[3.3]heptane-5-carboxylate is a spirocyclic compound characterized by a unique molecular structure that includes a spiro junction connecting two rings. This compound has garnered significant interest in the fields of medicinal chemistry and drug design due to its potential biological activity and structural rigidity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-azaspiro[3.3]heptane-5-carboxylate typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles under controlled conditions . Another approach includes the use of asymmetric synthesis techniques to introduce chiral centers, enhancing the compound’s biological activity .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-azaspiro[3.3]heptane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted spirocyclic compounds .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-azaspiro[3.3]heptane-5-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 2-azaspiro[3.3]heptane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure provides a rigid framework that enhances binding affinity and selectivity towards these targets. The compound’s biological activity is mediated through pathways involving enzyme inhibition and receptor modulation .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-azaspiro[3.3]heptane-5-carboxylate can be compared with other spirocyclic compounds, such as:
2-azaspiro[3.3]heptane-6-carboxylic acid: An analogue with similar structural features but different functional groups.
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: A compound with a similar spirocyclic scaffold but different substituents.
2-oxa-1-azaspiro[3.3]heptane: A related compound with an oxygen atom in the spirocyclic ring.
These compounds share structural similarities but differ in their chemical properties and biological activities, highlighting the unique features of this compound.
Eigenschaften
Molekularformel |
C9H15NO2 |
|---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
ethyl 2-azaspiro[3.3]heptane-7-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-2-12-8(11)7-3-4-9(7)5-10-6-9/h7,10H,2-6H2,1H3 |
InChI-Schlüssel |
VCJRGJZZOQJONX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCC12CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





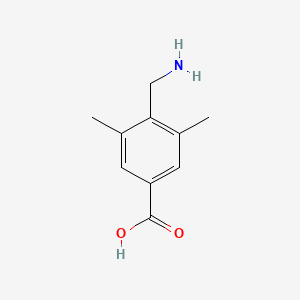

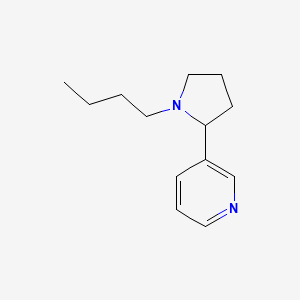

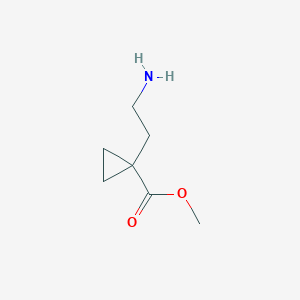
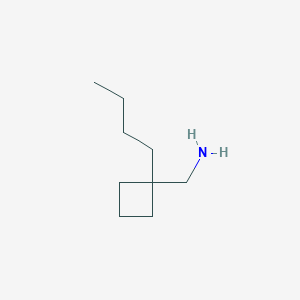
![Methyl4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylatehydrochloride](/img/structure/B13518955.png)
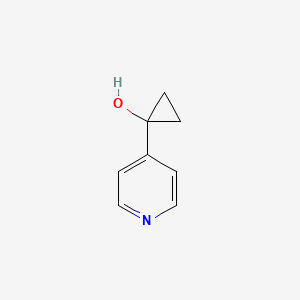
![tert-butyl N-[(3-hydroxypiperidin-3-yl)methyl]-N-methylcarbamate](/img/structure/B13518978.png)


